8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine
Description
Evolution of Imidazo[1,2-a]pyridine (B132010) Chemistry: From Initial Discovery to Advanced Derivatization
The journey of imidazo[1,2-a]pyridine chemistry began in 1925 with the pioneering work of Tschitschibabin, who first reported the synthesis of this fused heterocyclic system. bio-conferences.org The initial method involved the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) in a sealed tube at high temperatures, which produced the scaffold, albeit with modest yields. bio-conferences.org Subsequent improvements to this condensation reaction, such as the addition of a base like sodium hydrogen carbonate, allowed for milder reaction conditions and improved efficiency. bio-conferences.org This foundational reaction between 2-aminopyridines and α-halogenocarbonyl compounds remains a cornerstone of imidazo[1,2-a]pyridine synthesis. acs.orgnih.gov
Over the decades, the synthetic toolbox for creating imidazo[1,2-a]pyridine derivatives has expanded dramatically. rsc.orgsemanticscholar.org Modern synthetic strategies offer greater diversity and complexity in the final products. Key advancements include:
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, has become a widely used and efficient method for generating 2,3-disubstituted imidazo[1,2-a]pyridines in a single step. acs.orgnih.govrsc.org
Tandem and Domino Reactions: These processes, where multiple bond-forming events occur in a single synthetic operation, have provided efficient routes to complex imidazo[1,2-a]pyridine structures. researchgate.net
Transition-Metal Catalysis: The use of transition metals has enabled novel C-H functionalization and cross-coupling reactions, allowing for the direct introduction of substituents at various positions on the imidazo[1,2-a]pyridine core. researchgate.netrsc.org This has been particularly important for creating libraries of compounds for biological screening.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives, offering a more sustainable and efficient approach. bio-conferences.org
Visible Light-Induced Functionalization: More recently, visible light-promoted reactions have emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines, providing a greener alternative to traditional methods. mdpi.com
These advanced synthetic methodologies have been instrumental in the exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold, leading to the creation of a vast number of derivatives with diverse substitution patterns.
Significance of Substituted Imidazo[1,2-a]pyridine Scaffolds in Modern Chemical Biology and Pre-Clinical Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. rsc.orgrsc.orgnih.gov This designation stems from its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net This versatility has made it a focal point in drug discovery and preclinical research. nih.govrsc.org
Substituted imidazo[1,2-a]pyridines have demonstrated a wide array of biological activities, including:
Anticancer: Derivatives have shown potent activity against various cancer cell lines by inhibiting key enzymes such as kinases (e.g., PDGFR, CDK, VEGFR, PI3K, EGFR). researchgate.netnih.govnih.gov Some have been investigated as covalent inhibitors targeting specific mutations in oncogenes like KRAS. rsc.orgrsc.org
Antitubercular: The scaffold has yielded highly potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgrsc.orgnih.govnih.gov Telacebec (B1166443) (Q203), a clinical candidate for tuberculosis, is an imidazo[1,2-a]pyridine derivative that targets the cytochrome bc1 complex in the electron transport chain. rsc.org
Antiviral: Certain derivatives have exhibited significant antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). acs.orgnih.gov
Anti-inflammatory and Analgesic: The scaffold is a component of compounds with anti-inflammatory and pain-relieving properties. researchgate.net
Antiulcer: Some imidazo[1,2-a]pyridines have been synthesized and evaluated as potential antiulcer agents with antisecretory and cytoprotective properties. nih.gov
Other Activities: The biological activities of this scaffold also extend to antibacterial, antifungal, anthelmintic, anticonvulsant, and antiprotozoal effects. researchgate.netresearchgate.net
The imidazo[1,2-a]pyridine core is present in several marketed drugs, such as Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Saripidem (an anxiolytic), further underscoring its therapeutic importance. nih.govresearchgate.net The ability to readily modify the scaffold at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the development of new therapeutic agents. rsc.org
Specific Rationale for Investigating 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine and Related Analogs
The investigation of this compound and its analogs is driven by the principles of structure-activity relationship (SAR) studies in medicinal chemistry. The goal of such studies is to understand how specific chemical modifications to a lead compound affect its biological activity, selectivity, and pharmacokinetic properties. The rationale for the specific substitutions in this compound can be broken down as follows:
The Imidazo[1,2-a]pyridine Core: As established, this scaffold is a well-validated starting point for the development of biologically active compounds. nih.gov
In essence, the synthesis and study of this compound is a logical step in the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold to identify new compounds with potentially improved therapeutic properties.
Overview of Key Academic Contributions and Milestones in the Research of Chloro- and p-Tolyl-Substituted Imidazo[1,2-a]pyridines
Research into chloro- and p-tolyl-substituted imidazo[1,2-a]pyridines is part of a broader effort to develop novel therapeutic agents. While a singular "milestone" for the specific 8-chloro-2-(p-tolyl) analog is not prominently documented, the collective academic contributions have significantly advanced the understanding of this class of compounds.
Key research themes and contributions include:
Development of Synthetic Methodologies: Numerous academic labs have contributed to the development of efficient synthetic routes to access a wide variety of substituted imidazo[1,2-a]pyridines. researchgate.net This includes methods for the regioselective introduction of chloro and aryl groups onto the scaffold. For instance, visible light-induced C-H functionalization has been employed for the arylation of the C3 position, and various coupling reactions have been used to install substituents at different positions. mdpi.comnih.gov
Antitubercular Drug Discovery: A significant body of research has focused on imidazo[1,2-a]pyridine-3-carboxamides as potent antitubercular agents. rsc.org These studies have systematically explored substitutions on both the imidazo[1,2-a]pyridine core and the carboxamide moiety. For example, Moraski and colleagues have reported on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with potent activity against Mtb. rsc.org While not the specific 8-chloro analog, this work highlights the importance of substitution on the pyridine (B92270) ring for antitubercular activity.
Anticancer Research: Research has demonstrated that substitutions at various positions of the imidazo[1,2-a]pyridine ring can lead to potent anticancer agents. For example, a study on 3-aminoimidazo[1,2-a]pyridines found that compounds with a para-chlorophenyl group at the C-3 position and a methyl-substituted phenyl ring at the C-2 position were potent against colon and melanoma cancer cell lines. nih.gov This underscores the potential of combining chloro and tolyl-like substituents to achieve significant anticancer activity.
Structure-Activity Relationship (SAR) Studies: A major contribution of academic research has been the systematic elucidation of SAR for various biological targets. These studies have provided valuable insights into which substituents at which positions are likely to enhance activity. For example, research on imidazo[1,2-a]pyridine ethers as inhibitors of mycobacterial ATP synthesis found that a chloro substitution at the 6-position improved both enzymatic and cellular potency. acs.org
The collective body of this research provides a strong foundation for the continued investigation of chloro- and p-tolyl-substituted imidazo[1,2-a]pyridines as potential therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
8-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3 |
InChI Key |
WDYWMFQGDRNTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Approaches to 8 Chloro 2 P Tolyl Imidazo 1,2 a Pyridine
Retrosynthetic Analysis and Key Precursor Chemistry for the 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by deconstructing it into simpler, commercially available precursors. For the this compound scaffold, the most logical disconnection breaks the N1-C2 and C3-N4 bonds of the imidazole (B134444) ring. This approach is central to the majority of synthetic methods for this class of compounds.
This disconnection strategy reveals two primary precursor fragments:
A substituted 2-aminopyridine (B139424), specifically 3-chloro-2-aminopyridine . The chlorine atom at the 3-position of this precursor directly corresponds to the 8-position of the final imidazo[1,2-a]pyridine (B132010) product.
A two-carbon electrophilic synthon derived from p-tolylacetylene or, more commonly, a carbonyl compound such as 4'-methylacetophenone (B140295) or its α-halogenated derivative, 2-bromo-4'-methylacetophenone . This fragment provides the C2 and C3 atoms of the imidazole ring, with the p-tolyl group at C2.
The forward synthesis, therefore, involves the condensation and subsequent cyclization of these two key precursors. The specific nature of the two-carbon synthon dictates the reaction type, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and multi-component strategies. The chemistry of these precursors is well-established, with 3-chloro-2-aminopyridine serving as the nucleophilic backbone and the acetophenone (B1666503) derivative providing the electrophilic component required for the crucial ring-forming annulation.
Direct Synthetic Pathways for this compound and its Imidazo[1,2-a]pyridine Analogs
Numerous synthetic methodologies have been developed for the construction of the imidazo[1,2-a]pyridine core, many of which are applicable to the synthesis of the 8-chloro-2-(p-tolyl) derivative by selecting the appropriate starting materials.
The reaction between a 2-aminopyridine and a carbonyl compound is a foundational method for synthesizing imidazo[1,2-a]pyridines. This can be achieved through two main pathways.
The first is the classic Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org For the target molecule, this would involve reacting 3-chloro-2-aminopyridine with 2-bromo-4'-methylacetophenone. The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
A more direct and modern approach involves the copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines directly with acetophenones, avoiding the need to pre-synthesize the lachrymatory α-haloketone. organic-chemistry.orgresearchgate.net In this method, a catalyst such as copper(I) iodide (CuI) facilitates the reaction between 3-chloro-2-aminopyridine and 4'-methylacetophenone under an air or oxygen atmosphere. organic-chemistry.orgorganic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King reaction intermediate. organic-chemistry.org A solvent-free, one-pot synthesis using an ionic liquid like [Bmim]Br3 as both a reagent and a reaction medium has also been reported for the synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenones and 2-aminopyridine, achieving high yields. nih.govnih.gov
| Method | Key Reagents | Typical Catalyst/Conditions | Advantages |
|---|---|---|---|
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Heat, often solvent-free | Classic, well-established method |
| Direct Oxidative Cyclization | 2-Aminopyridine, Acetophenone | Cu(I) catalyst (e.g., CuI, CuBr), Air/O2 | Avoids pre-halogenation, higher atom economy |
| Ionic Liquid Method | 2-Aminopyridine, Acetophenone, [Bmim]Br3 | Solvent-free, Na2CO3 | High yields, green solvent/reagent |
Transition metal catalysis offers powerful and versatile routes to the imidazo[1,2-a]pyridine scaffold, often proceeding under mild conditions with high efficiency. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts are widely used for this transformation. A three-component domino reaction involving 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by CuI, provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov To synthesize the target molecule via this route, 3-chloro-2-aminopyridine, an appropriate aldehyde, and p-tolylacetylene would be required. Another copper-catalyzed method involves the oxidative cyclization between 2-aminopyridines and nitroolefins using air as the oxidant, with CuBr being identified as a highly effective catalyst. organic-chemistry.org This approach offers an environmentally friendly pathway to functionalized imidazo[1,2-a]pyridines. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysts also enable efficient syntheses. For instance, a microwave-assisted, ligand-free Pd(OAc)2-catalyzed three-component reaction of 2-aminopyridines, aryl halides, and isocyanides has been developed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org This methodology leverages the high availability of commercial reagents to rapidly expand molecular diversity. organic-chemistry.org
| Metal Catalyst | Reaction Type | Key Reactants | Typical Conditions |
|---|---|---|---|
| Copper(I) | Three-component domino reaction | 2-Aminopyridine, Aldehyde, Terminal Alkyne | CuI, Co-catalyst (e.g., NaHSO4·SiO2) |
| Copper(I) | Oxidative Cyclization | 2-Aminopyridine, Nitroolefin | CuBr, DMF, 80°C, Air |
| Palladium(II) | Three-component coupling | 2-Aminopyridine, Aryl Halide, Isocyanide | Pd(OAc)2, Microwave irradiation |
Multi-component reactions (MCRs) are highly convergent and atom-economical processes that combine three or more reactants in a single step to form a complex product. acs.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for imidazo[1,2-a]pyridine synthesis. mdpi.combeilstein-journals.org This acid-catalyzed three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.netnih.gov
To construct a molecule like this compound using the GBB reaction, the required components would be 3-chloro-2-aminopyridine, p-tolualdehyde, and an isocyanide. The isocyanide component ultimately forms the C3 position of the ring, which is unsubstituted in the target molecule. Therefore, a modified GBB approach or a subsequent de-functionalization step would be necessary. Catalysts such as scandium triflate, ammonium (B1175870) chloride, or heteropolyacids can be used to promote this reaction, which can also be accelerated using microwave irradiation. bio-conferences.orgmdpi.com
Another relevant MCR is the A³-coupling (aldehyde-alkyne-amine) reaction. This involves the condensation of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. acs.org This domino reaction leads to the formation of the imidazo[1,2-a]pyridine core through a 5-exo-dig cycloisomerization process. acs.org
In recent years, there has been a significant shift towards developing green synthetic methodologies that minimize waste, avoid hazardous reagents, and utilize renewable resources. ccspublishing.org.cn Several such approaches have been applied to the synthesis of imidazo[1,2-a]pyridines.
Key green strategies include:
Aqueous Media: Performing reactions in water is a primary goal of green chemistry. A highly efficient method for synthesizing imidazo[1,2-a]pyridines involves a Cu(II)–ascorbate-catalyzed A³-coupling reaction in an aqueous micellar medium using sodium dodecyl sulfate (B86663) (SDS). acs.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. The GBB reaction, for example, can be efficiently carried out using phosphotungstic acid (HPW) as a non-toxic, reusable catalyst in ethanol (B145695) under microwave heating, providing products in high yields within minutes. beilstein-journals.orgnih.govresearchgate.net
Metal-Free Reactions: Avoiding transition metal catalysts can reduce cost and toxicity. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water provides a metal-free route to imidazo[1,2-a]pyridines under mild conditions. organic-chemistry.org Another novel, rapid, and metal-free route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature. rsc.org
| Green Approach | Methodology | Catalyst/Promoter | Key Advantages |
|---|---|---|---|
| Aqueous Synthesis | Domino A³-coupling | Cu(II)–ascorbate in SDS micelles | Avoids organic solvents, sustainable |
| Microwave-Assisted | GBB three-component reaction | Phosphotungstic Acid (HPW) | Rapid reaction times, low catalyst loading, high yields |
| Metal-Free | Ultrasound-assisted C-H functionalization | KI/TBHP in water | No metal catalyst, mild conditions, green solvent |
| Metal-Free | Cycloisomerization | NaOH in water | Ambient temperature, rapid, quantitative yield |
Post-Cyclization Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to introduce additional functional groups, which is a common strategy in drug discovery to fine-tune activity and properties. nih.gov The direct functionalization of the pre-formed heterocycle via C-H activation is a highly efficient strategy. rsc.org
The electronic nature of the imidazo[1,2-a]pyridine ring makes the C3 position the most nucleophilic and thus the most common site for electrophilic substitution. nih.gov A variety of functional groups can be introduced at this position. For instance, a three-component aza-Friedel–Crafts reaction, catalyzed by Y(OTf)3, can be used to alkylate the C3 position. mdpi.com This reaction involves the imidazo[1,2-a]pyridine, an aldehyde, and a cyclic amine, and has been shown to be effective even with chloro-substituted imidazo[1,2-a]pyridines. mdpi.com
Other C3-functionalization reactions include:
Formylation: Introduction of an aldehyde group, a versatile handle for further transformations. mdpi.com
Alkoxycarbonylation: Introduction of ester groups. mdpi.com
Aminoalkylation: Coupling with tertiary amines via oxidative cross-dehydrogenative coupling. nih.govmdpi.com
While C3 is the most reactive site, functionalization at other positions (C5, C6, C7, C8) is also possible, though often more challenging. rsc.orgresearchgate.net These transformations typically require harsher conditions or specific directing groups. Given that the target molecule is already substituted at C2 and C8, further derivatization would likely focus on the C3 position or the pyridine ring positions (C5, C6, C7).
Halogenation and Cross-Coupling Reactions at the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine ring system is amenable to various post-synthetic modifications, with halogenation and cross-coupling reactions being powerful tools for introducing molecular diversity.
Halogenation: Direct C-H halogenation of the pre-formed 2-aryl-imidazo[1,2-a]pyridine scaffold occurs with high regioselectivity at the C3 position, which is the most electron-rich and nucleophilic site. Transition-metal-free methods have been developed for this purpose, offering efficient and milder alternatives to traditional reagents. For instance, using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) in the presence of an acid like acetic acid provides a direct route to 3-chloro- and 3-bromo- (B131339) derivatives, respectively. nih.govnih.gov Another effective method involves using sodium halides (NaCl, NaBr, NaI) as the halogen source in the presence of an oxidizing agent such as potassium persulfate (K₂S₂O₈). nih.gov These reactions proceed via an electrophilic aromatic substitution mechanism.
Starting with this compound, these methods can be used to synthesize di-halogenated derivatives, such as 3-bromo-8-chloro-2-(p-tolyl)imidazo[1,2-a]pyridine, creating a substrate with two distinct handles for subsequent orthogonal cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are extensively used to form new carbon-carbon bonds on the imidazo[1,2-a]pyridine scaffold. Halogenated positions on the ring, such as the chloro group at C8 or an introduced halogen at C3, serve as effective coupling sites.
The reactivity of halo-imidazo[1,2-a]pyridines in Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl substituents. Studies on 8-haloimidazo[1,2-a]pyridines have demonstrated their viability as substrates for these transformations. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃ or Na₂CO₃) to couple the halide with a boronic acid or ester. Microwave-assisted protocols have been shown to significantly accelerate these reactions, providing access to polysubstituted products in good yields within a short timeframe.
The table below summarizes representative conditions for these transformations on the imidazo[1,2-a]pyridine core.
| Transformation | Substrate Position | Reagents and Conditions | Product | Typical Yield |
| C3-Chlorination | C3-H | NaClO₂, Acetic Acid, Toluene, 60 °C | 3-Chloro-imidazo[1,2-a]pyridine | 64-85% |
| C3-Bromination | C3-H | NaBrO₂, Acetic Acid, DMF, 60 °C | 3-Bromo-imidazo[1,2-a]pyridine | 70-88% |
| C3-Iodination | C3-H | NaI, K₂S₂O₈, Acetonitrile (B52724)/H₂O | 3-Iodo-imidazo[1,2-a]pyridine | 80-95% |
| Suzuki-Miyaura Coupling | C8-Br | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/Ethanol, MW | 8-Aryl-imidazo[1,2-a]pyridine | 75-90% |
| Suzuki-Miyaura Coupling | C3-Br | Phenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene | 3-Phenyl-imidazo[1,2-a]pyridine | Good |
This table presents generalized data from studies on various imidazo[1,2-a]pyridine derivatives.
Introduction of Diverse Functionalities on the p-Tolyl Moiety
The p-tolyl group at the C2 position offers an additional site for synthetic elaboration, distinct from the heterocyclic core. The primary handle for functionalization is the benzylic methyl group, which can be readily converted into other functional groups.
A common and effective strategy is the radical-mediated benzylic bromination of the methyl group using N-bromosuccinimide (NBS). This reaction, typically initiated by light (photochemical activation) or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, selectively replaces a C-H bond of the methyl group with a C-Br bond. nih.govlookchem.comkoreascience.kr This transformation converts the relatively inert methyl group into a versatile (bromomethyl)phenyl group.
The resulting benzylic bromide is an excellent electrophile for subsequent nucleophilic substitution reactions. This two-step sequence allows for the introduction of a wide range of functionalities, as detailed in the following table.
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product Functional Group |
| 1 | Benzylic Bromination | NBS, AIBN (initiator), CCl₄ or other inert solvent, heat/light | -CH₂Br (Bromomethyl) |
| 2a | Nucleophilic Substitution | NaOH (aq) or H₂O | -CH₂OH (Hydroxymethyl) |
| 2b | Nucleophilic Substitution | NaCN, DMSO | -CH₂CN (Cyanomethyl) |
| 2c | Nucleophilic Substitution | R-NH₂ (Primary Amine) | -CH₂NH-R (Secondary Amine) |
| 2d | Nucleophilic Substitution | NaOR (Alkoxide) | -CH₂OR (Alkoxy) |
| 2e | Nucleophilic Substitution | NaN₃ followed by reduction (e.g., H₂/Pd) | -CH₂NH₂ (Aminomethyl) |
Direct electrophilic aromatic substitution on the p-tolyl ring itself is more challenging. The imidazo[1,2-a]pyridine system as a whole is relatively electron-deficient, and as noted previously, the C3 position of the heterocyclic ring is the most reactive site for electrophiles. stackexchange.com Consequently, achieving selective substitution on the appended p-tolyl ring would likely require harsh conditions and face competition from reaction at the C3 position.
Chemoinformatic and Computational Tools for Reaction Prediction and Optimization in the Synthesis of this compound
Modern synthetic chemistry increasingly leverages chemoinformatic and computational tools to predict reaction outcomes, understand mechanisms, and optimize conditions, thereby accelerating the discovery and development process.
Quantum Chemistry for Reactivity Prediction: Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For a molecule like this compound, DFT calculations can determine key parameters that govern its chemical behavior.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict sites for electrophilic and nucleophilic attack. The region with the highest HOMO density is the most likely site for electrophilic attack (e.g., C3 halogenation), while the region with the highest LUMO density indicates the most probable site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a clear, visual guide to regioselectivity in reactions like halogenation or alkylation. nih.gov
Reaction Mechanism Elucidation: Computational modeling can be used to calculate the energy profiles of reaction pathways, including the structures and energies of transition states and intermediates. This allows chemists to understand why a particular regioselectivity is observed and to predict how changes in substrates or catalysts might alter the outcome. chemrxiv.org
Machine Learning for Reaction Optimization: The optimization of complex reactions like the Suzuki-Miyaura coupling, which involves multiple components (catalyst, ligand, base, solvent) and variables (temperature, concentration), represents a significant challenge. Machine learning (ML) and deep learning models are emerging as transformative tools in this area. chemistryviews.orgrsc.org
By training models on large datasets of previously reported reactions (including both successful and unsuccessful results), these algorithms can learn the complex relationships between inputs and outcomes (i.e., yield). nih.govchemistryviews.org This predictive power can be harnessed to:
Optimize Conditions: For a given Suzuki-Miyaura coupling on the this compound scaffold, an ML model can predict the optimal combination of catalyst, base, and solvent to maximize the yield, saving significant experimental time and resources. rsc.org
Generalize Reaction Protocols: Closed-loop optimization workflows, where a machine learning algorithm suggests experiments for a robot to perform and then learns from the results, have been used to identify highly general and effective conditions for challenging Suzuki-Miyaura couplings involving heteroaryl substrates. chemistryviews.orgillinois.edu
The table below outlines the application of these computational tools in the context of synthesizing and functionalizing the target compound.
| Tool/Method | Application | Information Gained |
| Density Functional Theory (DFT) | Reactivity Prediction | Identification of most nucleophilic/electrophilic sites (e.g., C3 vs. other positions). |
| Frontier Molecular Orbital (FMO) Analysis | Regioselectivity Prediction | Prediction of sites for electrophilic attack (HOMO) and nucleophilic attack (LUMO). |
| Molecular Electrostatic Potential (MEP) Mapping | Reactivity Visualization | Visual map of electron-rich and electron-poor regions, guiding synthetic strategy. |
| Transition State Theory (TST) Calculations | Catalyst/Ligand Design | In silico screening of phosphine ligands to maximize selectivity in cross-coupling reactions. chemrxiv.org |
| Machine Learning / Deep Learning Models | Reaction Optimization | Prediction of optimal catalyst, base, solvent, and temperature for maximizing yields in Suzuki-Miyaura reactions. rsc.orgillinois.edu |
Advanced Spectroscopic and Structural Characterization of 8 Chloro 2 P Tolyl Imidazo 1,2 a Pyridine
X-ray Crystallography and Solid-State Structural Elucidation of 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine and Related Analogs
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of molecules in the solid state. For the imidazo[1,2-a]pyridine (B132010) scaffold, crystallographic studies reveal crucial details about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Detailed analyses of related imidazo[1,2-a]pyridine analogs show that the degree of planarity between the fused imidazo[1,2-a]pyridine ring system and its substituents is a key structural feature. nih.gov The conformation can be described by the torsion angles between the core and the attached aryl groups. For instance, in analogs with a phenyl side chain, the phenyl ring is often twisted away from the plane of the imidazopyridine ring. nih.gov However, for compounds with biphenyl (B1667301) side chains, the imidazopyridine core and both phenyl rings can be nearly coplanar. nih.gov
| Analog Type | Torsion Angle (τ1) Range | Dihedral Angle Range | Description |
|---|---|---|---|
| Adamantyl Side Chain | 0.0–7.1° | 0.0–5.3° | Imidazopyridine moiety is coplanar to the center of the adamantyl group. |
| Biphenyl Side Chain | 174.9–179.3° | 1.1–5.7° | Imidazopyridine and both phenyl rings are nearly coplanar. |
| Phenyl Side Chain | 165.2–178.9° | Up to 25.7° | Phenyl ring is twisted away from the imidazopyridine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of imidazo[1,2-a]pyridine derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for complete assignment of the molecular structure.
For the this compound skeleton, the ¹H NMR spectrum exhibits characteristic signals. The protons on the imidazo[1,2-a]pyridine core typically appear in the aromatic region (δ 6.5–9.5 ppm). mdpi.com The protons of the p-tolyl group show a characteristic AA'BB' splitting pattern for the aromatic protons and a singlet for the methyl group protons around δ 2.3-2.4 ppm. tci-thaijo.org The presence of the electron-withdrawing chloro group at the C8 position influences the chemical shifts of the adjacent protons.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbons of the imidazo[1,2-a]pyridine core resonate in the range of δ 105–150 ppm. tci-thaijo.org The tolyl group carbons, including the methyl carbon which appears upfield around δ 21 ppm, are also readily identified. tci-thaijo.orgrsc.org The carbon atom attached to the chlorine (C8) will also show a characteristic chemical shift. The structures of a wide array of analogs are routinely confirmed by ¹H and ¹³C NMR spectral data. mdpi.commdpi.com
| Compound | ¹H NMR Signals (Selected) | ¹³C NMR Signals (Selected) |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | 8.09 (d, 1H), 7.97 (d, 2H), 7.84 (s, 1H), 7.65 (d, 1H), 7.45 (m, 2H), 7.35 (t, 1H), 7.16 (m, 1H), 6.74 (m, 1H) | 146.2, 146.1, 134.2, 128.9, 128.2, 126.5, 126.0, 125.0, 117.9, 112.8, 108.5 |
| 7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 7.90 (d, 1H), 7.81 (d, 2H), 7.69 (s, 1H), 7.32 (s, 1H), 7.21 (d, 2H), 6.55 (d, 1H), 2.38 (s, 3H), 2.33 (s, 3H) | 146.4, 145.8, 135.7, 134.2, 128.9, 128.0, 126.2, 125.0, 117.0, 115.3, 107.7, 21.4 |
| 4-((7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine | 9.06 (d, 1H), 7.58-7.67 (m, 3H), 7.48-7.52 (m, 2H), 7.42-7.45 (m, 1H), 7.16 (d, 2H), 7.04 (d, 2H), 6.80-6.82 (m, 1H), 5.06 (s, 1H), 2.26 (s, 3H) | 144.75, 137.56, 135.28, 133.84, 129.57, 129.41, 129.36, 129.18, 128.57, 128.27, 127.33, 126.61, 120.01, 116.07, 113.84, 67.14, 66.52, 52.61, 20.96 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. For novel compounds like this compound, HRMS is critical for verifying the molecular formula.
Using techniques such as Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured with high accuracy (typically to four or five decimal places). This experimentally determined mass is compared to the theoretical mass calculated from the molecular formula. A close match between the experimental and calculated values (usually within 5 ppm) provides strong evidence for the proposed structure. This method is routinely applied in the synthesis of new imidazo[1,2-a]pyridine derivatives to confirm that the target product has been obtained. mdpi.com
| Compound Name | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 4-((7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine | [M+H]⁺ | 418.1681 | 418.1662 |
| 4-((2,4-Dichlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | [M+H]⁺ | 438.1134 | 438.1120 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are useful for identifying functional groups and confirming structural features.
The IR spectrum of an imidazo[1,2-a]pyridine derivative shows several characteristic absorption bands. These include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. nih.gov
Aromatic C=C and C=N stretching: Strong bands in the 1450–1650 cm⁻¹ region, characteristic of the fused heterocyclic ring system. nih.govmdpi.com
C-H in-plane and out-of-plane bending: Found in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively. The out-of-plane bending bands are often strong and can be diagnostic of the substitution pattern on the aromatic rings. nih.gov
C-Cl stretching: The vibration for the C8-Cl bond is expected in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. Skeletal modes of the aromatic rings are often strong in the Raman spectrum. mdpi.com For example, studies on related metal complexes show that skeletal modes in the 1450–1600 cm⁻¹ region are sensitive to coordination, shifting to higher wavenumbers due to increased rigidity. mdpi.com Density Functional Theory (DFT) calculations are often employed to assign the observed vibrational bands to specific normal modes of the molecule. researchgate.net
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| ~3100 | Unsaturated/Aromatic C-H Stretching | IR |
| 1450-1650 | Aromatic Ring C=C and C=N Stretching | IR, Raman |
| ~1000 | Ring Breathing Modes | Raman |
| ~750 | C-H Out-of-Plane Bending | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic systems like this compound, the absorption bands are typically due to π→π* electronic transitions within the conjugated system.
Imidazo[1,2-a]pyridine derivatives generally exhibit strong absorption in the UV region. The spectra of related compounds often show multiple absorption bands. For instance, V-shaped bis-imidazo[1,2-a]pyridine fluorophores display an intense, narrow band around 250–270 nm, which is attributed to a spin-allowed ¹π–π* transition involving the entire conjugated molecule. nih.gov Other analogs show two main absorption bands, one in the 280–310 nm range and a second centered around 320–340 nm. mdpi.com
The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the aromatic rings. Electron-donating or -withdrawing groups, as well as extending the π-conjugation, can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. mdpi.comresearchgate.net Many imidazo[1,2-a]pyridine derivatives are also fluorescent, emitting light in the blue-to-green region of the spectrum upon excitation. researchgate.netacs.org
| Compound | λₘₐₓ (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) |
|---|---|---|
| 1-phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | 288, 321 | 20,100; 17,700 |
| 1,3-bis(pyridin-2-yl)imidazo[1,5-a]pyridine | 257, 303 | 23,800; 16,800 |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Characterization (if applicable to chiral analogs)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules. These methods are only applicable if a molecule is chiral and can exist as non-superimposable mirror images (enantiomers).
While this compound itself is achiral, the imidazo[1,2-a]pyridine scaffold can be used to construct chiral molecules. A significant development in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, where steric hindrance restricts rotation around a single bond, creating stable, non-planar enantiomers. nih.gov
For these chiral atropisomers, CD and ORD spectroscopy would be essential characterization tools. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the molecule in solution. ORD measures the rotation of plane-polarized light as a function of wavelength. Together, these techniques are crucial for confirming the enantiomeric purity and assigning the absolute configuration of such chiral analogs, complementing data obtained from X-ray crystallography. nih.gov
Computational and Theoretical Studies on 8 Chloro 2 P Tolyl Imidazo 1,2 a Pyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties, Molecular Geometry, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule from first principles. scirp.org These methods are used to predict molecular geometry, electronic structure, and various chemical descriptors. For a molecule like 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine, DFT calculations would involve optimizing the molecule's 3D structure to its lowest energy state. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.com Such calculations are often performed using specific basis sets, like 6-311G(d,p), which define the mathematical functions used to describe the electron orbitals. nih.govresearchgate.net
From a single DFT calculation, a wealth of information can be derived to predict the molecule's stability, reactivity, and spectroscopic properties. While detailed DFT studies have been performed on various imidazo[1,2-a]pyridine (B132010) derivatives to elucidate their structure and reactivity, specific published data for this compound are not available. scirp.orgresearchgate.netsemanticscholar.org
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity. nih.gov
For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are distributed across the fused heterocyclic ring and the phenyl substituent. This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. scirp.org Although FMO analyses are standard for characterizing novel imidazo[1,2-a]pyridine derivatives, specific energy values and orbital distribution maps for this compound have not been reported in the reviewed literature. researchgate.netnih.gov
Table 1: Representative FMO Data for an Analogous Imidazopyridine Compound This table illustrates the type of data obtained from FMO analysis for a related compound, as specific data for this compound is unavailable.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Typically -5 to -7 eV | Electron-donating regions |
| LUMO | Typically -1 to -3 eV | Electron-accepting regions |
An Electrostatic Potential (ESP) surface map, also known as a Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent neutral or weakly polarized regions. researchgate.netnih.gov
For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine core, identifying them as key sites for hydrogen bonding and electrophilic interactions. The chloro- and tolyl- substituents would also influence the charge distribution across the entire scaffold. This analysis is vital for understanding non-covalent interactions, particularly in the context of drug-receptor binding. nih.gov However, no specific ESP maps for this compound are available in the current literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how a molecule like this compound behaves in a realistic environment, such as in a solvent or bound to a protein.
These simulations provide detailed information on the molecule's conformational flexibility, identifying the most stable three-dimensional arrangements (conformations) and the energy barriers between them. Furthermore, MD simulations can elucidate the specific interactions between the molecule and surrounding solvent molecules (e.g., water), which is crucial for understanding its solubility and stability in a biological medium. While MD simulations are powerful tools for studying drug candidates, no specific studies applying this technique to this compound have been found. jchemlett.com
Molecular Docking and Ligand-Target Interaction Prediction for this compound with Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. chemmethod.com This method is central to drug discovery, as it helps identify potential biological targets for a compound and elucidates the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. chemmethod.com
For this compound, docking studies would be performed against the active sites of various known enzymes or receptors that are targets for this class of compounds (e.g., kinases, cyclooxygenases). rsc.orgresearchgate.net The results would be ranked based on a scoring function that estimates the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. chemmethod.com Such studies can guide the rational design of more potent and selective analogs. Although molecular docking is a common evaluation for new imidazo[1,2-a]pyridine derivatives, specific docking studies for this compound against any biological target have not been reported in the searched scientific literature. chemmethod.comchemmethod.comrsc.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scispace.com A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., electronic, steric, and hydrophobic properties) to its activity (e.g., inhibitory concentration).
Developing a QSAR model for analogs of this compound would require a dataset of structurally similar compounds with experimentally measured biological activities. The resulting model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. These models are invaluable for optimizing lead compounds in drug discovery. scispace.com While QSAR studies have been conducted on various classes of imidazoles and pyridines, no specific QSAR models involving this compound or its close analogs were found. researchgate.net
Computational Prediction of Spectroscopic Data and its Correlation with Experimental Observations
Quantum chemical methods like DFT can be used to predict various spectroscopic properties of a molecule, including its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.com Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions (e.g., stretching, bending). Similarly, computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation.
For this compound, comparing the computationally predicted spectra with experimentally recorded spectra would serve as a powerful validation of both the calculated molecular structure and the experimental data. This correlative approach is a standard practice in the characterization of new chemical entities. However, no publications containing either experimental or computationally predicted spectroscopic data for this compound could be located.
Biological Activity and Mechanistic Investigations of 8 Chloro 2 P Tolyl Imidazo 1,2 a Pyridine Non Human Focus
In Vitro Biological Target Identification and Validation Using 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine
In vitro studies are crucial for identifying the molecular targets through which a compound exerts its effects. Research on this compound and its structural relatives has pointed to several potential protein targets.
The imidazo[1,2-a]pyridine (B132010) core has been identified as a versatile scaffold for the development of various enzyme inhibitors.
Aldehyde Dehydrogenase (ALDH) Inhibition
A significant body of research has focused on imidazo[1,2-a]pyridine derivatives as inhibitors of the aldehyde dehydrogenase 1A (ALDH1A) family, particularly the ALDH1A3 isoform, which is implicated in cancer stem cell biology. While direct data for this compound is not available, a study on a series of 2,8-disubstituted imidazo[1,2-a]pyridines provides critical insights through its very close analog, 8-chloro-2-phenylimidazo[1,2-a]pyridine . nih.gov
This analog demonstrated potent and competitive inhibition of ALDH1A3. nih.gov The insertion of a chloro atom at the 8-position of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold resulted in a compound that was approximately ten times more potent against ALDH1A3 than the unsubstituted parent compound. nih.gov The inhibitory activity was also assessed against the related isoforms ALDH1A1 and ALDH1A2 to determine selectivity. nih.gov
| Compound | Target Enzyme | IC50 (µM) |
| 8-chloro-2-phenylimidazo[1,2-a]pyridine | ALDH1A1 | > 100 |
| ALDH1A2 | > 100 | |
| ALDH1A3 | 5.5 ± 1.4 |
Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential to inhibit protein kinases, which are critical regulators of cellular processes. Although specific inhibitory data for this compound is not documented, various other derivatives have shown potent activity against different kinases. For instance, certain 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. mdpi.com Another study identified an imidazo[1,2-a]pyridine-pyridine derivative as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), including drug-resistant mutants. researchgate.net These findings suggest that the this compound scaffold may also possess kinase inhibitory properties, though this requires experimental validation.
No specific research was identified regarding the inhibition of Phospholipase A2 (PLA2) by this compound or its close analogs.
The imidazo[1,2-a]pyridine core is famously present in drugs that modulate the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is the primary target for benzodiazepines and related anxiolytic and hypnotic agents. waocp.org For example, Zolpidem, a widely used hypnotic, is an imidazo[1,2-a]pyridine derivative.
Studies have shown that substitutions on the imidazo[1,2-a]pyridine ring significantly influence binding affinity and selectivity for different GABA-A receptor subtypes. For example, research into 8-fluoroimidazo[1,2-a]pyridine (B164112) established it as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) core in a known GABA-A receptor modulator, demonstrating that modifications at the 8-position are well-tolerated and can fine-tune the pharmacological profile. nih.gov While direct receptor binding assays for this compound are not available in the reviewed literature, the established activity of this chemical class suggests its potential as a ligand for GABA-A receptors. waocp.orgnih.gov
Understanding the direct interaction between a compound and its protein target is fundamental for mechanism-of-action studies. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics. nih.gov
While specific SPR or ITC data for this compound were not found, molecular modeling and X-ray crystallography studies have provided insights into how its analogs bind their targets. In the study of ALDH1A3 inhibitors, crystallization studies of a related derivative within the enzyme's catalytic site revealed key interactions. nih.gov The imidazo[1,2-a]pyridine core and its substituents were shown to occupy the catalytic pocket, forming critical contacts that explain its inhibitory and competitive profile. Such structural studies are invaluable for understanding the molecular basis of inhibition and for guiding the design of more potent and selective compounds. nih.gov
Cellular Assays and Phenotypic Screening of this compound (Non-Human Cell Lines, e.g., Bacterial, Fungal, Protozoan, Animal Cell Lines)
Cellular assays provide a functional context for the molecular activities of a compound, revealing its effects on cell viability, proliferation, and other phenotypic changes.
The antiproliferative activity of imidazo[1,2-a]pyridine derivatives has been extensively evaluated, primarily against human cancer cell lines where many compounds show potent cytotoxic effects. nih.govchemmethod.comchemmethod.com For instance, a study on 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines assessed cytotoxicity on the HepG2 human cell line. researchgate.net However, specific data on the antiproliferative activity of this compound against non-human animal cancer cell lines (e.g., murine leukemia or sarcoma lines) is not available in the currently reviewed scientific literature. The focus of most published research has been on human-derived cell lines to assess potential therapeutic applications.
The imidazo[1,2-a]pyridine scaffold is a well-established source of potent antimicrobial agents with a broad spectrum of activity.
Antimycobacterial Activity
Numerous studies have highlighted the potent activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. This class of compounds, often referred to as imidazo[1,2-a]pyridine amides (IPAs), has been shown to target QcrB, a critical component of the mycobacterial electron transport chain. While data for the specific 8-chloro-2-(p-tolyl) derivative is unavailable, the general potency of the scaffold is demonstrated by the activity of other analogs.
| Compound Class/Example | Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine Amide (IPA-6) | M. tuberculosis H37Rv | 0.05 | |
| Imidazo[1,2-a]pyridine Amide (IPA-9) | M. tuberculosis H37Rv | 0.4 | |
| 2,6-dimethyl-imidazo[1,2-a]pyridine derivative | M. tuberculosis H37Rv | 0.041 (µM) | |
| 2,7-dimethylimidazo[1,2-a]pyridine derivative | Replicating M. tuberculosis | 0.4-1.9 (µM) |
Antibacterial and Antifungal Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have also been evaluated against a range of common bacterial and fungal pathogens. Studies on organoselenium imidazo[1,2-a]pyridines showed that certain derivatives were active against the Gram-negative bacterium Escherichia coli and various fungal strains. Other research has documented activity against Gram-positive bacteria like Staphylococcus aureus. Similarly, imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been synthesized and tested against the fungal pathogen Candida albicans, with some compounds showing potent activity. The broad antimicrobial potential of this scaffold suggests that this compound may also possess such activities, which warrants further investigation.
Anti-Inflammatory Effects in Cellular Models
The imidazo[1,2-a]pyridine scaffold is recognized for its significant anti-inflammatory properties. nih.gov Studies on various derivatives have demonstrated their ability to modulate key inflammatory pathways in cellular models. Although direct experimental data for this compound is not available, research on analogous compounds suggests potential mechanisms. For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This pathway is crucial in the inflammatory response, and its inhibition can lead to a reduction in pro-inflammatory mediators.
One study on a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated its capacity to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov The anti-inflammatory activity of MIA was found to be mediated through the suppression of both the STAT3 and NF-κB signaling pathways. nih.gov
Table 1: Anti-Inflammatory Activity of a Related Imidazo[1,2-a]pyridine Derivative (MIA)
| Cell Line | Pathway Modulated | Observed Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | STAT3/NF-κB | Reduction of inflammatory cytokines |
It is plausible that this compound could exhibit similar anti-inflammatory effects by targeting these or related cellular pathways, though this requires direct experimental verification.
Anthelmintic and Antiparasitic Activities
The imidazo[1,2-a]pyridine core structure has been identified as a promising scaffold for the development of new anthelmintic and antiparasitic agents.
Anthelmintic Activity against Haemonchus contortus
Research has highlighted the potential of imidazo[1,2-a]pyridine-based molecules as anthelmintics against the parasitic nematode Haemonchus contortus, a significant pathogen in livestock. nih.govresearchgate.net A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their ability to induce paralysis in the third-stage larvae (L3) of H. contortus. One of the most active compounds demonstrated paralytic effects at a concentration of 31.25 µM. nih.govresearchgate.net The mechanism of action for these compounds is believed to involve the targeting of cholinergic receptors in the parasite. nih.gov
Antiparasitic Activity against Trypanosoma cruzi and Leishmania infantum
Derivatives of the imidazo[1,2-a]pyridine scaffold have also been investigated for their activity against protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania infantum (a causative agent of visceral leishmaniasis).
While specific data for this compound is not available, studies on other chlorinated and arylated imidazo[1,2-a]pyridines have shown promising results. For example, a series of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines were synthesized and evaluated for their in vitro activity against L. infantum amastigotes and T. brucei brucei trypomastigotes. Several of these compounds displayed significant antileishmanial and antitrypanosomal activity. The introduction of an aryl group at the 8-position of the imidazo[1,2-a]pyridine ring was found to significantly enhance the antitrypanosomal activity.
Table 2: Antiparasitic Activity of Related Imidazo[1,2-a]pyridine Derivatives
| Parasite | Compound Type | Observed Activity |
|---|---|---|
| Haemonchus contortus | Imidazo[1,2-a]pyridine derivatives | Larval paralysis nih.govresearchgate.net |
| Trypanosoma cruzi | Imidazo[1,2-a]pyridine derivatives | Growth inhibition |
These findings suggest that this compound, which contains both a chloro and an aryl (p-tolyl) substituent, could potentially possess anthelmintic and antiparasitic properties.
Investigation of Mechanisms of Action at the Molecular and Cellular Level for this compound
Understanding the molecular and cellular mechanisms of action is crucial for the development of therapeutic agents. For the imidazo[1,2-a]pyridine class of compounds, several mechanisms have been elucidated, which may be relevant to this compound.
Modulation of Cellular Signaling Pathways
As mentioned in the context of anti-inflammatory effects, a key mechanism of action for some imidazo[1,2-a]pyridine derivatives is the modulation of cellular signaling pathways. The STAT3/NF-κB pathway, a critical regulator of inflammation and cell survival, has been identified as a target. nih.gov Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to a downstream reduction in the expression of pro-inflammatory genes. nih.gov
Gene Expression and Proteomic Profiling in Responding Systems (non-human)
Specific gene expression and proteomic profiling studies for this compound are not currently available in the scientific literature. However, broader chemogenomic assays in Saccharomyces cerevisiae have been used to probe the mechanisms of action for the imidazo[1,2-a]pyridine scaffold. These studies have revealed that subtle structural changes in the imidazo[1,2-a]pyridine core can lead to distinct mechanisms of action, such as disruption of mitochondrial function or acting as a DNA poison. nih.gov Such studies underscore the importance of specific profiling for each derivative.
Interaction with DNA/RNA
The potential for imidazo[1,2-a]pyridine derivatives to interact with nucleic acids has been explored. While direct intercalation studies for this compound are not reported, related compounds have been investigated for their DNA-damaging capabilities. nih.gov For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, a structurally similar compound, was found to act as a DNA poison, causing damage to nuclear DNA. nih.gov This suggests that some imidazo[1,2-a]pyridine derivatives may exert their biological effects through direct interaction with DNA or RNA.
In Vivo Pharmacological Studies in Non-Human Animal Models
While in vitro studies provide valuable insights into the biological activities and mechanisms of action, in vivo studies in animal models are essential to evaluate the pharmacological properties of a compound in a whole organism.
Currently, there are no specific in vivo pharmacological studies reported for this compound in the reviewed literature. However, other imidazo[1,2-a]pyridine derivatives have been evaluated in rodent models for various therapeutic indications. For instance, certain derivatives have been investigated for their in vivo activity as agonists of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics. nih.gov These studies in humanized CAR mice have demonstrated that some imidazo[1,2-a]pyridine compounds can regulate CAR target genes in vivo. nih.gov
The absence of in vivo data for this compound highlights a significant gap in the understanding of its pharmacological profile and underscores the need for future research in this area.
Efficacy Studies in Established Disease Models (e.g., animal models of infection, cancer)
The imidazo[1,2-a]pyridine scaffold is a prominent feature in medicinal chemistry, with various derivatives exhibiting a wide array of biological activities. nih.gov In non-human disease models, these compounds have shown potential therapeutic effects across different areas, including oncology, infectious diseases, and inflammation. nih.govresearchgate.net
Anticancer Activity: Certain imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents. For instance, a potent and selective pan-PI3K inhibitor containing an imidazopyridine core demonstrated efficacy in a PTEN-deleted A2780 ovarian cancer mouse xenograft model. nih.gov Another study highlighted the development of novel KRAS G12C inhibitors with an imidazo[1,2-a]pyridine backbone, with one compound showing potent anticancer activity in NCI-H358 cells. rsc.org
Antiparasitic and Anti-infective Activity: The therapeutic potential of imidazo[1,2-a]pyridines extends to infectious diseases. A series of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines were identified as potent antitrypanosomatid molecules. researchgate.net Specifically, some of these compounds displayed significant activity against Leishmania infantum and Trypanosoma brucei brucei. researchgate.net Furthermore, exploratory studies on 2,3-substituted imidazo[1,2-a]pyridines have revealed antiparasitic properties against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov The imidazo[1,2-a]pyridine scaffold has also been a basis for developing agents against herpesviruses and Mycobacterium tuberculosis. researchgate.netnih.gov
The following table summarizes the efficacy of some imidazo[1,2-a]pyridine derivatives in various animal models.
| Compound Class | Disease Model | Animal Model | Observed Efficacy |
| Pan-PI3K inhibitor with imidazopyridine core | Ovarian Cancer (A2780 xenograft) | Mouse | Tumor growth inhibition nih.gov |
| 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines | Leishmaniasis, Trypanosomiasis | In vitro models | Potent antileishmanial and antitrypanosomal activity researchgate.net |
| 2,3-Substituted imidazo[1,2-a]pyridines | Amoebiasis, Trichomoniasis | In vitro models | Activity against metronidazole-resistant strains nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Tuberculosis | In vitro models | Nanomolar potency against Mycobacterium tuberculosis nih.gov |
This table presents data for structurally related compounds, not this compound.
Pre-Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Animal Systems
The pharmacokinetic and pharmacodynamic profiles of imidazo[1,2-a]pyridine derivatives have been evaluated in various animal models to assess their drug-like properties. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
One study focusing on imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents revealed that some derivatives possess significantly enhanced pharmacokinetic profiles in mice when administered orally and intravenously. nih.gov Another investigation into a pan-PI3K inhibitor from this class reported good oral exposure in rats. nih.gov
The table below provides a summary of the preclinical pharmacokinetic parameters for selected imidazo[1,2-a]pyridine derivatives.
| Compound Class | Animal Model | Administration Route | Key Pharmacokinetic Findings |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mouse | Oral (PO) and Intravenous (IV) | Significantly enhanced pharmacokinetics nih.gov |
| Pan-PI3K inhibitor with imidazopyridine core | Rat | Oral | Good oral exposure nih.gov |
| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives | Humanized CAR mice | Not specified | In vivo activity, regulation of CAR target genes nih.gov |
This table presents data for structurally related compounds, not this compound.
Pharmacodynamic studies on this class of compounds are often linked to their mechanism of action. For example, the in vivo activity of a human constitutive androstane receptor (CAR) agonist with an imidazo[1,2-a]pyridine structure was demonstrated in humanized CAR mice, where it was shown to regulate CAR target genes. nih.gov
Preliminary Toxicity Assessment in Animal Models (excluding human safety/adverse effects)
Preliminary toxicity studies are essential to identify potential safety concerns of new chemical entities. For the imidazo[1,2-a]pyridine class, some derivatives have undergone initial toxicity assessments in animal models.
An exploratory toxicology study of seven 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties was conducted in female Wistar rats and NIH mice. nih.govnih.gov The study involved acute and subacute toxicity tests. Following a 14-day oral treatment, no signs of hepatic or renal toxicity were observed for any of the tested imidazo[1,2-a]pyridine derivatives. nih.govnih.gov
In a separate study, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine were found to be nontoxic in rodent toxicity studies. nih.gov These compounds also showed no toxicity in cellular and genotoxic assays. nih.gov
The following table summarizes the findings from preliminary toxicity assessments of some imidazo[1,2-a]pyridine derivatives.
| Compound Class | Animal Model | Study Type | Key Toxicity Findings |
| 2,3-Substituted imidazo[1,2-a]pyridines | Rat (Wistar), Mouse (NIH) | Acute and subacute oral toxicity | No signs of hepatic or renal toxicity nih.govnih.gov |
| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives | Rodent | Not specified | Nontoxic in rodent toxicity studies nih.gov |
This table presents data for structurally related compounds, not this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Chloro 2 P Tolyl Imidazo 1,2 a Pyridine Analogs
Systematic Elucidation of Key Structural Features of 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine Influencing Biological Activity
The biological activity of this compound is dictated by several key structural features. The planar, bicyclic imidazo[1,2-a]pyridine (B132010) core serves as a rigid scaffold, facilitating interactions with biological targets. The substitution pattern on this core is critical for modulating activity.
The 2-aryl group , in this case, the p-tolyl substituent, is a crucial determinant of activity. The nature and position of substituents on this phenyl ring significantly influence the biological response. researchgate.net The methyl group at the para-position of the tolyl group can impact potency and selectivity through steric and electronic effects.
The chloro group at the 8-position of the imidazo[1,2-a]pyridine ring also plays a significant role. Halogen atoms at this position are known to modulate the electronic properties of the entire scaffold and can be involved in halogen bonding with target proteins, thereby enhancing binding affinity.
Finally, the 3-position of the imidazo[1,2-a]pyridine ring is a common site for modification. While unsubstituted in the parent compound, derivatization at this position with groups like carboxamides has been shown to be critical for certain biological activities, such as antitubercular effects. rsc.orgnih.gov
Impact of Substituents on the Imidazo[1,2-a]pyridine Core and p-Tolyl Group on Activity and Selectivity
Systematic modifications of the this compound scaffold have provided valuable insights into its SAR.
Substituents on the Imidazo[1,2-a]pyridine Core:
The position and nature of substituents on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine core are critical. For instance, in the context of antitubercular agents, a chloro group at the 6-position, combined with a 2-ethyl group, resulted in significantly improved potency. rsc.org While the subject compound has a chloro group at the 8-position, this highlights the importance of halogenation on the pyridine ring for enhancing biological activity.
Substituents on the 2-p-Tolyl Group:
The substitution pattern on the 2-phenyl ring is a key modulator of activity and selectivity. Studies on related 2-phenylimidazo[1,2-a]pyridines have shown that the presence and position of various functional groups can dramatically alter their anticancer properties. For example, the introduction of hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity, whereas bulky groups or halogens may have a detrimental effect. mdpi.com The para-methyl group of the tolyl substituent in the title compound likely contributes to a favorable lipophilic and electronic profile for its specific biological targets.
Below is a table summarizing the general impact of substituents on the activity of imidazo[1,2-a]pyridine analogs based on available literature.
| Position of Substitution | Substituent Type | General Impact on Biological Activity |
| C-2 (Aryl group) | Electron-donating groups (e.g., -CH3, -OCH3) | Can enhance activity, likely through favorable electronic and steric interactions. |
| Electron-withdrawing groups (e.g., -CF3, -CN) | Can modulate activity, with effects being target-dependent. | |
| Halogens (e.g., -F, -Cl, -Br) | May increase or decrease activity depending on the specific target and position. | |
| C-3 | Carboxamide, Aryl | Often crucial for specific activities like antitubercular and anticancer effects. |
| C-6 | Chloro | Shown to significantly improve potency in some series (e.g., antitubercular). rsc.org |
| C-8 | Chloro | Contributes to the overall electronic properties and can engage in halogen bonding. |
Conformational Analysis and its Correlation with Biological Recognition
Theoretical calculations and X-ray crystallography studies on analogous 2-phenylimidazo[1,2-a]pyridines have shown that this dihedral angle can vary depending on the substitution pattern. nih.gov This conformational flexibility, or lack thereof, can influence binding affinity and selectivity. For instance, intramolecular hydrogen bonding between substituents at the 3-position and the hydrogen at the 5-position can lock the molecule into a specific conformation, which may be favorable for binding to a particular target. researchgate.net The p-tolyl group in the title compound is relatively free to rotate, and its preferred conformation in a biological environment will be influenced by the specific interactions within the binding site.
Strategies for Lead Optimization and Generation of Potent Analogs Based on SAR/SPR for this compound Scaffold
The SAR and SPR data gathered for the imidazo[1,2-a]pyridine scaffold provide a roadmap for lead optimization. Several strategies can be employed to generate more potent and selective analogs of this compound.
Scaffold Hopping and Core Modification:
While maintaining the core imidazo[1,2-a]pyridine structure, modifications to the substitution pattern can be explored. This includes synthesizing analogs with different halogens (e.g., F, Br) or other small electron-withdrawing groups at the 8-position to fine-tune the electronic properties.
Modification of the 2-Aryl Group:
The 2-p-tolyl group offers numerous possibilities for modification. A common strategy is to introduce various substituents at the ortho-, meta-, and para-positions of the phenyl ring to probe the steric and electronic requirements of the target's binding site. For example, replacing the methyl group with other alkyl groups, alkoxy groups, or halogens can significantly impact activity.
Derivatization at the C-3 Position:
The C-3 position is a well-established site for introducing diversity. The synthesis of analogs with various substituents at this position, such as amides, esters, or other heterocyclic rings, can lead to compounds with improved potency and altered pharmacological profiles. rsc.org
The following table outlines potential lead optimization strategies for the this compound scaffold.
| Optimization Strategy | Rationale | Potential Outcome |
| Varying C-8 substituent | Modulate electronic properties and potential for halogen bonding. | Improved binding affinity and selectivity. |
| Modifying the p-tolyl group | Explore steric and electronic effects on target interaction. | Enhanced potency and target specificity. |
| Introducing substituents at C-3 | Introduce new interaction points with the target. | Increased potency and altered pharmacological profile. |
| Conformational constraint | Lock the molecule in a bioactive conformation. | Improved binding affinity and reduced off-target effects. |
Analytical Method Development for Research and Pre Clinical Studies of 8 Chloro 2 P Tolyl Imidazo 1,2 a Pyridine
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC, TLC)
Chromatographic techniques are indispensable tools for separating and quantifying 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine from its synthetic precursors, impurities, and degradation products. High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the purity assessment of imidazo[1,2-a]pyridine (B132010) derivatives due to its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): A typical reverse-phase HPLC method is employed for purity analysis. For analogous imidazo[1,2-a]pyridine compounds, purity levels exceeding 98% have been successfully confirmed using this technique. rsc.orgnih.gov The method generally involves a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. A mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the efficient elution of the compound. Detection is commonly performed using a UV detector, as the imidazo[1,2-a]pyridine core possesses a strong chromophore.
Table 1: Representative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient (approx. 25°C) |
| Expected Purity | >98% |
This table presents typical parameters based on methods developed for structurally similar imidazo[1,2-a]pyridine derivatives. rsc.orgnih.gov
Gas Chromatography (GC): Gas chromatography is less commonly used for compounds like this compound due to the compound's relatively high molecular weight and boiling point, which may require high temperatures that could lead to thermal degradation. However, if the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could be developed.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for monitoring reaction progress during synthesis and for preliminary purity checks. researchgate.net A silica (B1680970) gel plate serves as the stationary phase, and a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), acts as the mobile phase. The separated spots are visualized under UV light (254 nm), taking advantage of the compound's UV absorbance.
Spectroscopic Methods for Concentration Determination (e.g., UV-Vis, Fluorescence)
Spectroscopic methods offer rapid and non-destructive ways to determine the concentration of this compound in solution.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward technique for quantification based on the Beer-Lambert law. Imidazo[1,2-a]pyridine derivatives typically exhibit characteristic absorption spectra. Studies on related compounds show narrow absorption bands with a maximum absorbance (λmax) around 250 nm, with a secondary band often observed between 280 nm and 360 nm. ijrpr.com To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
Fluorescence Spectroscopy: The imidazo[1,2-a]pyridine scaffold is known to be fluorescent. ijrpr.comnih.gov The introduction of substituents on the bicyclic ring system can significantly influence the fluorescence quantum yield and emission wavelength. ijrpr.com Generally, these compounds absorb UV light and emit in the blue region of the visible spectrum. ijrpr.comnih.gov The high sensitivity of fluorescence spectroscopy makes it a valuable tool for quantifying low concentrations of the compound. A quantitative method would involve measuring the fluorescence intensity of standard solutions to create a calibration curve. The effects of solvent polarity on emission intensity would need to be characterized during method development.
Table 2: Typical Photophysical Properties of 2-Aryl-Imidazo[1,2-a]pyridine Derivatives
| Property | Typical Range / Observation |
|---|---|
| Absorption λmax | ~250 nm and a secondary band at 280-360 nm |
| Emission λmax | 380 - 480 nm (Blue region) |
| Quantum Yield (ΦF) | 0.20 - 0.60 (highly dependent on substitution and solvent) |
| Solvent Effects | Emission wavelength can shift based on solvent polarity |
This table summarizes general properties observed for the imidazo[1,2-a]pyridine class of compounds. ijrpr.comnih.gov
Mass Spectrometry-Based Techniques for Metabolite Identification in Biological Matrices (non-human)
Understanding the metabolic fate of this compound is crucial in pre-clinical development. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly techniques like UPLC-QTOF-MS/MS, is the primary tool for identifying metabolites in non-human biological matrices such as liver microsomes. nih.gov
The process typically begins with in vitro incubation of the parent compound with liver microsomes (e.g., from rat or mouse) in the presence of NADPH to initiate phase I and phase II metabolic reactions. nih.gov The resulting mixture is then analyzed by LC-MS/MS. The high mass accuracy of TOF-MS allows for the determination of the elemental composition of potential metabolites, while MS/MS fragmentation patterns help to elucidate their structures.
Common metabolic pathways for related nitrogen-containing heterocyclic compounds include oxidation, hydroxylation, and conjugation. nih.govnih.gov For this compound, likely metabolic transformations would include hydroxylation of the tolyl group or the imidazopyridine core, N-oxidation, and subsequent phase II conjugation with glucuronic acid (glucuronidation). nih.govnih.gov
Table 3: Plausible Metabolites of this compound in In Vitro (Liver Microsome) Studies
| Metabolite | Proposed Transformation | Mass Change |
|---|---|---|
| M1 | Monohydroxylation (on tolyl ring) | +16 Da |
| M2 | Monohydroxylation (on imidazopyridine core) | +16 Da |
| M3 | N-Oxidation | +16 Da |
| M4 | Oxidative Dechlorination | -35 Da, +17 Da |
| M5 | Glucuronide Conjugate (of M1 or M2) | +176 Da |
This table lists hypothetical metabolites based on common metabolic pathways for imidazo[1,2-a]pyridines and other xenobiotics. nih.govnih.gov
Bioanalytical Methods for Quantification in Pre-Clinical Biological Samples
For pharmacokinetic (PK) studies, a validated bioanalytical method is required to accurately quantify the concentration of this compound in biological samples like plasma, blood, or urine. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed. chromatographyonline.comshimadzu.com.sg
Method development involves optimizing several key stages:
Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. chromatographyonline.com Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: A rapid separation is typically achieved using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to improve peak shape and ionization efficiency.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and monitoring one or more of its characteristic product ions. An isotopically labeled internal standard is often used to ensure accuracy and precision. semanticscholar.org
The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. semanticscholar.org
Table 4: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method
| Parameter | Acceptance Criteria (Typical) |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; meeting accuracy/precision criteria |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Matrix Effect | Monitored to ensure it does not compromise accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term) |
This table outlines standard validation parameters as per regulatory agency guidelines for bioanalytical methods. semanticscholar.org
Future Directions and Emerging Research Avenues for 8 Chloro 2 P Tolyl Imidazo 1,2 a Pyridine
Exploration of Novel Biological Targets and Mechanisms of Action for 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine (B132010) core is a "privileged structure," known to interact with a diverse array of biological targets. nih.gov Derivatives have shown activity against various cancers, mycobacteria, viruses, and other pathogens. nih.govresearchgate.net This broad activity suggests that new derivatives, including this compound, could interact with a range of novel or underexplored biological targets.
Future research could focus on screening this compound against panels of kinases, as the scaffold has been shown to inhibit survival kinases like AKT/mTOR, PDGFR, and cyclin-dependent kinase 9 (CDK9). nih.govrsc.orgnih.gov Another promising area is the investigation of its effects on transcription factors and signaling pathways. For instance, structural optimization of other imidazo[1,2-a]pyridine derivatives has led to potent inhibitors of the STAT3 signaling pathway, which is crucial in gastric cancer. nih.gov Similarly, some derivatives have been found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is implicated in inflammation and cancer. nih.gov
In the realm of infectious diseases, the scaffold has a known history. The clinical candidate telacebec (B1166443) (Q203) targets the QcrB subunit of the electron transport ubiquinol (B23937) cytochrome C reductase in Mycobacterium tuberculosis. nih.govnih.govplos.org Investigating whether this compound or its analogues could interact with this or other microbial targets remains a significant avenue for exploration.
| Target Class | Specific Examples for the Imidazo[1,2-a]pyridine Scaffold | Potential Research Area for this compound |
|---|---|---|
| Kinases | AKT/mTOR, PDGFR, CDK9 nih.govrsc.orgnih.gov | Screening for inhibitory activity against a broad panel of cancer-related kinases. |
| Signaling Pathways | STAT3, NF-κB nih.govnih.gov | Investigation of modulation of key inflammatory and cell survival pathways. |
| Infectious Disease Targets | M. tuberculosis QcrB nih.govplos.orgnih.gov | Evaluation of activity against microbial enzymes and essential proteins. |
| Receptors | GABA-A Receptors nih.gov | Exploring potential as allosteric modulators of neuroreceptors in non-human systems. |
Application of this compound as a Chemical Probe in Biological Systems
The inherent fluorescence of the imidazo[1,2-a]pyridine core makes it an excellent candidate for the development of chemical probes. mdpi.com These probes are valuable tools for real-time monitoring of analytes in living cells and biological systems. By functionalizing the core scaffold, researchers can create sensors for specific ions, molecules, or changes in the cellular environment.
For example, an aggregation-induced emission (AIE) fluorescence probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl) oxy) phenyl) imidazo[1,2-a] pyridine (B92270) (B2), was successfully designed to detect hydrogen peroxide (H2O2) in living cells. mdpi.com This probe exhibits high selectivity and sensitivity. Another study developed an imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for the naked-eye detection of Hg2+ ions, which was also applied for cell imaging. rsc.org
Building on this precedent, this compound could serve as a core structure for novel chemical probes. The chloro and tolyl groups can be modified or used as attachment points for reactive moieties designed to interact with specific biological targets, allowing for the visualization and tracking of cellular processes.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Imidazo[1,2-a]pyridine Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and chemical research. nih.gov These computational tools can accelerate the identification of new drug candidates, predict their properties, and optimize their structures with greater speed and precision than traditional methods. nih.govbohrium.com
For the imidazo[1,2-a]pyridine scaffold, AI and ML can be applied in several ways:
Virtual Screening: AI algorithms can screen vast virtual libraries of imidazo[1,2-a]pyridine derivatives against known biological targets to identify compounds with the highest predicted binding affinity.
De Novo Design: Generative models can design entirely new imidazo[1,2-a]pyridine structures with desired pharmacological properties.
Property Prediction: ML models can be trained on existing data to predict the activity, solubility, and other key physicochemical properties of new derivatives like this compound, helping to prioritize which compounds to synthesize and test.
Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for complex derivatives, overcoming some of the synthetic challenges associated with the scaffold. bohrium.com
By integrating these technologies, researchers can more effectively navigate the chemical space of imidazo[1,2-a]pyridine derivatives to discover and optimize compounds for specific research applications.
Development of Advanced Delivery Systems for Research Applications (conceptual, non-human)
A significant challenge in the preclinical study of many heterocyclic compounds, including some imidazo[1,2-a]pyridine derivatives, is their physicochemical properties, such as high lipophilicity and low aqueous solubility. nih.gov Advanced delivery systems offer a conceptual framework to overcome these limitations in research settings, enhancing the utility of compounds like this compound.
These systems are designed to improve the solubility, stability, and targeted delivery of active compounds. nih.govmdpi.com
Lipid-Based Nanocarriers: Systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate hydrophobic compounds, improving their dispersion in aqueous media for in vitro and in vivo research. mdpi.comtandfonline.com
Polymeric Nanoparticles: These can be engineered to encapsulate a wide range of molecules and can be functionalized with targeting ligands to direct the research compound to specific tissues or cell types in experimental models. tandfonline.comastrazeneca.com
Nanoemulsions: These systems can enhance the solubility and absorption of poorly soluble compounds in preclinical studies. mdpi.com
The application of these technologies could enable more consistent and reliable results in biological assays by ensuring the effective delivery of the compound to its intended target in a research context.
Potential for Combinatorial Approaches with Other Research Compounds (conceptual, non-human)
Investigating this compound in combination with other research compounds could unveil synergistic or additive effects, providing deeper insights into biological pathways. The rationale for such an approach is to target a biological system from multiple angles, potentially leading to a more potent effect or overcoming experimental resistance mechanisms.
A study on a novel imidazo[1,2-a]pyridine derivative demonstrated that its co-administration with curcumin (B1669340) enhanced its inhibitory effects on the NF-κB signaling pathway in cancer cell lines. nih.gov Molecular docking studies suggested that both compounds could bind within the same pocket of the NF-κB p50 subunit. nih.gov This provides a strong basis for exploring similar combinations.
Conceptual combinatorial studies for this compound could involve:
Targeting Parallel Pathways: Combining it with a compound that inhibits a different but complementary signaling pathway in a cancer model.
Enhancing Bioavailability: Using it alongside a compound that inhibits metabolic enzymes to increase its stability and exposure in in vitro or in vivo experimental systems.
Overcoming Resistance: In models of drug-resistant microbes, combining it with a compound that weakens the microbe's defenses could restore or enhance its activity.
Challenges and Opportunities in the Academic Research of the Imidazo[1,2-a]pyridine Scaffold and its Derivatives
The imidazo[1,2-a]pyridine scaffold, while being a "drug prejudice" or privileged structure, presents both challenges and opportunities for academic researchers. researchgate.netrsc.org
Challenges:
Synthesis and Functionalization: While many synthetic routes exist, achieving specific substitution patterns can be challenging. For instance, functionalization at the C2 position can be more difficult than at the C3 position due to the electronic properties of the ring system. researchgate.net
Physicochemical Properties: As noted, derivatives can suffer from poor aqueous solubility and high lipophilicity, which can complicate biological assays and require specialized formulation strategies. nih.gov
Intellectual Property: The scaffold's popularity means the intellectual property landscape can be crowded, making it challenging to find novel and unencumbered chemical space.
Opportunities:
Scaffold Hopping: The well-understood structure-activity relationships of the scaffold provide a strong foundation for "scaffold hopping," where the imidazo[1,2-a]pyridine core can be used to develop inhibitors for new targets based on existing pharmacophores. rsc.org
Vast Biological Potential: The wide range of demonstrated biological activities means that libraries of imidazo[1,2-a]pyridine derivatives can be screened against new and emerging targets with a high probability of finding hits. nih.govmdpi.com
Material Science Applications: Beyond biology, the structural and electronic properties of this scaffold make it useful in material science, offering another dimension for academic exploration. rsc.org
The continued exploration of derivatives like this compound, aided by new technologies and a deeper understanding of its biological interactions, ensures that the imidazo[1,2-a]pyridine scaffold will remain a fertile ground for academic research. researchgate.net
Q & A
Basic: What are the key synthetic methodologies for preparing 8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine?
Answer:
A common approach involves condensation of 2-aminonicotinic acid derivatives with α-haloketones, followed by halogenation at specific positions. For example, 3-(p-tolyl)imidazo[1,2-a]pyridine derivatives can be synthesized via a palladium-catalyzed coupling reaction, yielding high-purity products (68% yield) after purification by column chromatography. Key steps include optimizing reaction time and temperature to minimize byproducts . Advanced halogenation protocols using N-chlorosuccinimide (NCS) or POCl₃ may introduce chlorine at the 8-position, requiring precise stoichiometric control to avoid over-substitution .
Basic: How can structural confirmation of this compound be achieved?
Answer:
Combined spectroscopic techniques are essential:
- 1H/13C NMR : Aromatic protons typically resonate between δ 7.1–8.3 ppm, with distinct splitting patterns for the p-tolyl group (e.g., doublets at δ 7.43 and 7.30 ppm for para-substituted aryl protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 209 for the core imidazo[1,2-a]pyridine scaffold) .
- FT-IR : Identify C-Cl stretches near 600–800 cm⁻¹ .
Advanced: How can structure-activity relationships (SAR) guide the optimization of imidazo[1,2-a]pyridine derivatives for biological activity?
Answer:
- Substitution Patterns : Chlorine at the 8-position enhances metabolic stability and target binding, as seen in c-Met kinase inhibitors . The p-tolyl group at position 2 improves lipophilicity, aiding membrane permeability .
- Functionalization : Introducing carboxamide groups at position 8 (via HATU-mediated coupling) increases hydrogen-bonding potential, critical for receptor interactions .
- Data-Driven Optimization : Use cytotoxicity assays (e.g., IC₅₀ values against HepG2 or MCF-7 cells) to prioritize derivatives with selective activity over normal cells (e.g., Vero cells) .
Advanced: What strategies resolve contradictory cytotoxicity data in imidazo[1,2-a]pyridine derivatives?
Answer:
- Assay Reproducibility : Repeat experiments with standardized protocols (e.g., MTT assay, 72-hour incubation) and include positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) .
- Off-Target Profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to rule out non-specific effects .
Advanced: How can computational methods aid in designing imidazo[1,2-a]pyridine-based therapeutics?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., c-Met kinase PDB: 3LQ8). Focus on halogen bonding between the 8-chloro group and Thr1010 .
- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–4) and aqueous solubility. Derivatives with >3 hydrogen bond acceptors may require prodrug strategies .
Basic: What are common challenges in achieving high yields during imidazo[1,2-a]pyridine synthesis?
Answer:
- Side Reactions : Competing dimerization or over-halogenation can occur. Mitigate by using anhydrous solvents (e.g., DMF) and controlled reagent addition .
- Purification : Silica gel chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) effectively separates regioisomers .
Advanced: How can solubility issues in imidazo[1,2-a]pyridine derivatives be addressed for in vivo studies?
Answer:
- Co-Solvents : Use PEG-400 or cyclodextrins for preclinical formulations .
- Prodrug Design : Introduce phosphate esters at the 8-position, which hydrolyze in vivo to release the active compound .
- Salt Formation : Hydrochloride salts of basic amines (e.g., morpholine derivatives) improve aqueous solubility .
Advanced: What methods enable selective functionalization of the imidazo[1,2-a]pyridine core?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
